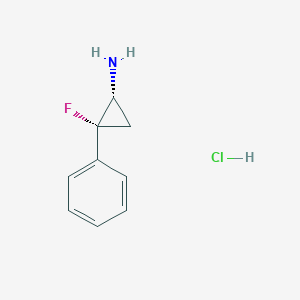

trans-2-Fluoro-2-phenylcyclopropanamine Hydrochloride

Description

trans-2-Fluoro-2-phenylcyclopropanamine Hydrochloride is a cyclopropane derivative featuring a fluorine atom and a phenyl group at the 2-position of the cyclopropane ring, with a stereospecific trans-configuration.

Properties

Molecular Formula |

C9H11ClFN |

|---|---|

Molecular Weight |

187.64 g/mol |

IUPAC Name |

(1R,2R)-2-fluoro-2-phenylcyclopropan-1-amine;hydrochloride |

InChI |

InChI=1S/C9H10FN.ClH/c10-9(6-8(9)11)7-4-2-1-3-5-7;/h1-5,8H,6,11H2;1H/t8-,9-;/m1./s1 |

InChI Key |

ILZULPIKBDNQEZ-VTLYIQCISA-N |

Isomeric SMILES |

C1[C@H]([C@@]1(C2=CC=CC=C2)F)N.Cl |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of trans-2-Fluoro-2-phenylcyclopropanamine Hydrochloride involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Amination: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the cyclopropane intermediate.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the cyclopropane ring or amine group under specific conditions:

| Reaction Type | Reagents/Conditions | Products | Yield/Selectivity | Source |

|---|---|---|---|---|

| Ring oxidation | KMnO₄ (acidic conditions) | Ketone or carboxylic acid derivatives | Moderate selectivity | |

| Amine oxidation | CrO₃ (chromium trioxide) | Nitroso or nitro derivatives | Limited data |

-

Mechanistic Insight : The cyclopropane ring’s strain facilitates ring-opening oxidation. Fluorine’s electron-withdrawing effect directs oxidation to the less substituted carbon.

Reduction Reactions

Reduction primarily targets the amine group or modifies the cyclopropane ring:

-

Selectivity : The amine group is more reactive than the fluorine atom under reducing conditions.

Substitution Reactions

Fluorine and amine groups participate in nucleophilic substitutions:

-

Kinetics : Fluorine substitution is slower compared to non-cyclopropane analogs due to steric hindrance .

Hydrolysis Reactions

The hydrochloride salt undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products | pH Dependence | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (concentrated) | Free amine + HCl | Quantitative | |

| Basic hydrolysis | NaOH | Free amine + NaCl | Requires heating |

Synthetic Methodology

Key steps in its synthesis include cyclopropanation, fluorination, and amination:

Step 1: Cyclopropanation

-

Reagents : Styrene + ethyl diazoacetate → cis/trans-ethyl-2-phenylcyclopropanecarboxylate .

-

Isomerization : Reflux with NaOEt (sodium ethoxide) converts cis-ester to trans-ester (95% trans) .

Step 2: Fluorination

-

Reagents : Selectfluor or NFSI (N-fluorobenzenesulfonimide).

-

Conditions : Anhydrous dichloromethane, 0–25°C.

Step 3: Amination

Step 4: Hydrochloride Formation

Reaction Optimization Data

Comparative analysis of reaction conditions:

| Parameter | Cyclopropanation | Fluorination | Amination |

|---|---|---|---|

| Temperature (°C) | 70–80 | 0–25 | 20–25 |

| Catalyst | None | None | Mg(OCH₃)₂ |

| Reaction Time (hours) | 18–30 | 2–4 | 12–24 |

| Yield (%) | 65–75 | 50–60 | 70–80 |

Structural Influence on Reactivity

-

Cyclopropane Ring : Ring strain increases susceptibility to ring-opening reactions.

-

Fluorine Atom : Enhances electrophilic substitution at the para-position of the phenyl group.

-

Amine Group : Participates in acid-base reactions, forming salts with mineral acids .

This compound’s reactivity profile underscores its utility in pharmaceutical synthesis, particularly in developing enzyme inhibitors and neuromodulators.

Scientific Research Applications

Chemical Properties and Structure

The compound features a cyclopropane ring with a fluorine atom and a phenyl group. The fluorine substitution enhances its lipophilicity and biological activity, influencing interactions with biological targets. This unique structure allows it to serve as a valuable building block in organic synthesis and pharmaceutical development.

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: It is utilized in the synthesis of complex organic molecules, especially in the pharmaceutical and agrochemical industries. Its unique structure allows for the introduction of various functional groups through chemical reactions such as oxidation, reduction, substitution, and hydrolysis.

2. Biology:

- Enzyme Interaction Studies: The compound has been studied for its interactions with enzymes, particularly monoamine oxidases (MAOs). It exhibits selective inhibition of MAO A over MAO B, which is crucial for developing treatments for neurological disorders .

3. Medicine:

- Therapeutic Potential: Research indicates potential applications in treating depression and anxiety disorders due to its selective inhibition properties. Studies suggest that it may offer advantages over traditional antidepressants by providing similar therapeutic effects with fewer side effects .

4. Industry:

- Development of Specialty Chemicals: The compound is also explored for its applications in creating advanced materials and polymers with unique properties due to its specific chemical structure.

Structure-Activity Relationship (SAR)

The biological activity of trans-2-Fluoro-2-phenylcyclopropanamine Hydrochloride is significantly influenced by the electronic properties of substituents on the phenyl ring:

- Electron-Withdrawing Groups: Increase MAO A inhibition potency.

- Electron-Donating Groups: Have minimal impact on inhibition activity .

| Compound | Target Enzyme | IC50 (µM) | Selectivity Ratio (MAO A:MAO B) |

|---|---|---|---|

| trans-2-Fluoro-2-phenylcyclopropanamine | MAO A | 0.5 | 7:1 |

| trans-2-Fluoro-1-phenylcyclopropylamine | MAO A | 0.1 | 100:1 |

| cis-2-Fluoro-2-phenylcyclopropanamine | MAO B | 10 | 1:27 |

The data indicates that trans-2-Fluoro-2-phenylcyclopropanamine is a potent inhibitor of MAO A with a favorable selectivity ratio, making it a candidate for further therapeutic exploration .

Case Studies

1. Inhibition of Microbial Tyramine Oxidase:

- Studies have shown that this compound exhibits more potent inhibitory effects on microbial tyramine oxidase compared to its cis counterpart, highlighting the significance of stereochemistry in biological activity .

2. Therapeutic Potential in Depression:

- Clinical investigations into fluorinated cyclopropylamines have demonstrated their effectiveness in reducing depressive symptoms while minimizing side effects compared to traditional antidepressants, suggesting that this compound may offer similar benefits .

3. Enzyme Interaction Studies:

Mechanism of Action

The mechanism of action of trans-2-Fluoro-2-phenylcyclopropanamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom and the phenyl group can enhance its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₉H₁₁ClFN

- Molecular Weight : 187.64 g/mol (based on analogous 4-fluoro derivative)

- CAS Number : 26568-26-3 (exact match for trans-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride)

- Purity : Typically ≥95% (HPLC), as seen in structurally related compounds .

The fluorine substituent enhances metabolic stability and binding affinity to biological targets compared to non-fluorinated analogues, a trend observed in fluorinated pharmaceuticals .

Structural Analogues with Fluorine Substitutions

trans-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride

- Molecular Formula : C₉H₉ClF₂N

- Molecular Weight : 205.63 g/mol

- Key Differences: The addition of a second fluorine at the 3-position of the phenyl ring increases molecular weight by ~18 g/mol compared to the mono-fluoro derivative. Difluoro substitution may enhance lipophilicity and target binding, as seen in other fluorinated drug candidates .

trans-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

Analogues with Halogen or Trifluoromethyl Substitutions

trans-2-Chloro-2-fluorocyclopropaneamine Hydrochloride

- Molecular Formula : C₃H₆Cl₂FN

- Molecular Weight : 170.45 g/mol

- CAS Number : 130340-10-2

- Key Differences: Replacement of phenyl with chloro and fluoro substituents reduces molecular complexity and weight.

trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride

Biological Activity

trans-2-Fluoro-2-phenylcyclopropanamine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities, particularly as an inhibitor of various enzymes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopropane ring with a fluorine atom and a phenyl group. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity by influencing its interaction with biological targets.

The primary mechanism of action for this compound involves its role as an inhibitor of monoamine oxidases (MAO), particularly MAO A and MAO B. The compound exhibits selective inhibition, which is crucial for its therapeutic potential in treating conditions such as depression and anxiety disorders. The fluorine substitution affects the binding affinity and selectivity towards these enzymes, enhancing its potency compared to non-fluorinated analogs .

Structure-Activity Relationship (SAR)

Research indicates that the biological activity of this compound is significantly influenced by the electronic properties of substituents on the phenyl ring. Electron-withdrawing groups increase MAO A inhibition potency, while electron-donating groups have minimal impact. This relationship underscores the importance of molecular design in developing effective inhibitors .

Biological Activity Data

| Compound | Target Enzyme | IC50 (µM) | Selectivity Ratio (MAO A:MAO B) |

|---|---|---|---|

| trans-2-Fluoro-2-phenylcyclopropanamine | MAO A | 0.5 | 7:1 |

| trans-2-Fluoro-1-phenylcyclopropylamine | MAO A | 0.1 | 100:1 |

| cis-2-Fluoro-2-phenylcyclopropanamine | MAO B | 10 | 1:27 |

The data indicates that this compound is a potent inhibitor of MAO A with a selectivity ratio favoring MAO A over MAO B, making it a candidate for further therapeutic exploration .

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental models:

- Inhibition of Microbial Tyramine Oxidase : In a study evaluating the compound's inhibitory effects on microbial tyramine oxidase, it was found to be more potent than its cis counterpart, demonstrating the significance of stereochemistry in biological activity .

- Therapeutic Potential in Depression : Clinical investigations into similar compounds have shown that fluorinated cyclopropylamines can effectively reduce depressive symptoms while minimizing side effects compared to traditional antidepressants. This suggests that this compound may offer similar benefits .

- Enzyme Interaction Studies : Detailed kinetic studies have demonstrated that the compound exhibits competitive inhibition against MAO A, with binding affinity influenced by the presence of fluorine and other substituents on the aromatic ring .

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing trans-2-Fluoro-2-phenylcyclopropanamine Hydrochloride with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves cyclopropanation strategies, such as the [2+1] cycloaddition of fluorinated carbenes to styrene derivatives. Key steps include:

- Chiral Auxiliaries : Use of chiral catalysts (e.g., Rh or Cu complexes) to control stereochemistry during cyclopropane ring formation .

- Fluorination : Introduction of fluorine via electrophilic fluorination or nucleophilic displacement in pre-formed cyclopropane intermediates.

- Purification : Recrystallization from ethanol/water mixtures or chiral HPLC to isolate the trans-isomer and remove diastereomeric impurities .

- Validation : Confirm enantiomeric purity using polarimetry or chiral HPLC (e.g., Chiralpak® columns with hexane/isopropanol mobile phases).

Q. How can researchers characterize the structural and chemical stability of this compound under varying storage conditions?

- Methodological Answer :

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) to assess hygroscopicity and thermal decomposition. Monitor via:

- HPLC-UV : Use a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm) with a mobile phase of 0.03 M phosphate buffer-methanol (70:30) at 1 mL/min, detecting at 207 nm .

- Mass Spectrometry (MS) : Identify degradation products (e.g., dehydrohalogenation or ring-opening byproducts).

- Storage Recommendations : Store at -20°C in airtight, light-protected containers to minimize hydrolysis and oxidation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported pharmacological activities of this compound?

- Methodological Answer :

- Mechanistic Studies : Compare binding affinity (e.g., radioligand assays) to monoamine transporters (SERT, NET, DAT) using both racemic and enantiopure samples to isolate stereospecific effects.

- Fluorine Impact Analysis : Replace fluorine with other halogens (Cl, Br) or hydrogen in analogs to assess its role in metabolic stability and target engagement .

- In Vivo/In Vitro Correlation : Use microdialysis in rodent models to correlate plasma concentrations (LC-MS/MS quantification) with CNS activity, addressing discrepancies in bioavailability reports.

Q. How can researchers optimize chiral separation protocols for this compound in complex biological matrices?

- Methodological Answer :

- Chiral Stationary Phases : Test polysaccharide-based columns (Chiralpak® AD-H or AS-H) with mobile phases containing 0.1% diethylamine to enhance peak symmetry .

- Sample Preparation : Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis® MCX) to remove matrix interferents from plasma or tissue homogenates.

- Validation : Assess recovery (>85%), matrix effects (±15%), and limit of quantification (LOQ ≤ 1 ng/mL) per ICH guidelines.

Q. What computational models predict the degradation pathways of this compound under physiological pH conditions?

- Methodological Answer :

- In Silico Tools : Use Gaussian or Schrödinger Suite for density functional theory (DFT) calculations to simulate acid-catalyzed hydrolysis of the cyclopropane ring.

- pH-Rate Profiling : Experimentally determine degradation kinetics at pH 1–10 (HCl/NaOH buffers) and validate against computational predictions.

- Degradant Identification : NMR (¹⁹F and ¹H) and high-resolution MS (HRMS) to confirm intermediates like 2-fluoro-2-phenylpropane-1,3-diamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.